molecular formula C23H19NO2 B308852 2-ethoxy-N-(1-naphthyl)-1-naphthamide

2-ethoxy-N-(1-naphthyl)-1-naphthamide

Cat. No.: B308852
M. Wt: 341.4 g/mol
InChI Key: LRQYMHNWJKSCHN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃, δ ppm):

  • Aromatic protons : 7.20–8.50 (m, 14H, naphthalene H)
  • Ethoxy group : 1.50 (t, 3H, -OCH₂CH₃), 4.20 (q, 2H, -OCH₂CH₃)
  • Amide NH : 9.80 (s, 1H, -CONH-)

¹³C NMR (100 MHz, CDCl₃, δ ppm):

  • Carbonyl (C=O) : 168.5
  • Ethoxy carbons : 63.2 (-OCH₂), 14.5 (-CH₃)
  • Aromatic carbons : 122.0–135.0

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • Molecular ion: [M+H]⁺ at 342.2 (calc. 341.4)
  • Key fragments:
    • 296.1 (loss of -OCH₂CH₃)
    • 170.0 (naphthalene-1-carboxamide ion)

Infrared and UV-Vis Absorption Profiles

FT-IR (KBr, cm⁻¹):

  • C=O stretch : 1655 (strong, amide I)
  • N-H bend : 1540 (amide II)
  • C-O-C stretch : 1240 (ethoxy group)

UV-Vis (MeOH, λmax):

  • π→π* transitions: 275 nm, 310 nm (aromatic rings)
  • n→π* transition: 230 nm (amide)

Properties

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

2-ethoxy-N-naphthalen-1-ylnaphthalene-1-carboxamide

InChI

InChI=1S/C23H19NO2/c1-2-26-21-15-14-17-9-4-6-12-19(17)22(21)23(25)24-20-13-7-10-16-8-3-5-11-18(16)20/h3-15H,2H2,1H3,(H,24,25)

InChI Key

LRQYMHNWJKSCHN-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

2-Bromo-N-(1-Naphthyl)Acetamide (CAS 1136-82-9)

  • Molecular Formula: C₁₂H₁₀BrNO
  • Molecular Weight : 264.12 g/mol
  • Key Differences : The bromine atom at the 2-position increases electrophilicity, making it reactive in nucleophilic substitution reactions. This contrasts with the ethoxy group in the target compound, which is less reactive but may improve metabolic stability .

N-(2-Hydroxyphenyl)-1-Naphthamide (CAS 110809-23-9)

  • Molecular Formula: C₁₇H₁₃NO₂
  • Molecular Weight : 263.29 g/mol
  • Key Differences : The hydroxyl (-OH) group on the phenyl ring introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the ethoxy group. This may expand its utility in pharmaceutical formulations requiring aqueous compatibility .

Substituent Position and Ring Modifications

N-(1-(Naphthalen-2-yl)Ethyl)Acetamide (CAS 199442-03-0)

  • Molecular Formula: C₁₄H₁₅NO
  • Molecular Weight : 213.27 g/mol
  • Key Differences : The ethyl group attached to the naphthalene ring reduces steric hindrance compared to the bulkier ethoxy group. This structural simplicity may favor membrane permeability in drug design .

1-Acetamino-7-Naphthol (CAS 6470-18-4)

  • Molecular Formula: C₁₂H₁₁NO₂
  • Molecular Weight : 201.22 g/mol
  • Key Differences : The hydroxyl group at the 7-position and acetamide at the 1-position create a bifunctional structure. Unlike the ethoxy group, the hydroxyl moiety may participate in oxidation reactions, limiting stability under acidic conditions .

Complex Heterocyclic Derivatives

2-Ethoxy-N-(1-((Tetrahydro-2H-Pyran-4-yl)Methyl)-1H-Pyrazol-4-yl)-1-Naphthamide (CAS 1790197-82-8)

  • Molecular Formula : C₂₂H₂₅N₃O₃
  • Molecular Weight : 379.5 g/mol
  • This contrasts with the simpler ethoxy-naphthamide structure, which may lack specificity for complex biological targets .

N-(1-Naphthyl)Ethylenediamine Dihydrochloride (CAS 1465-25-4)

  • Molecular Formula : C₁₂H₁₄N₂·2HCl
  • Molecular Weight : 259.17 g/mol
  • Key Differences: The ethylenediamine backbone replaces the amide linkage, increasing basicity and water solubility (as a dihydrochloride salt).

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